1-(3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core substituted with a piperidine carboxamide group and a chlorobenzenesulfonyl moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Carboxamide Group: This step involves the reaction of the quinoline derivative with piperidine and a suitable carboxylating agent.
Attachment of the Chlorobenzenesulfonyl Moiety: This is typically done through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It can be used as a probe to study the function of certain proteins and enzymes in biological systems.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonamide-containing molecules. Compared to these, 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.
Benzenesulfonamide derivatives: Studied for their enzyme inhibitory activities.
This compound’s unique structure makes it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C23H24ClN3O5S |
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Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O5S/c1-31-19-11-17-18(12-20(19)32-2)26-13-21(33(29,30)16-5-3-15(24)4-6-16)22(17)27-9-7-14(8-10-27)23(25)28/h3-6,11-14H,7-10H2,1-2H3,(H2,25,28) |
InChI Key |
SKDPZJUQZJYUQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)OC |
Origin of Product |
United States |
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